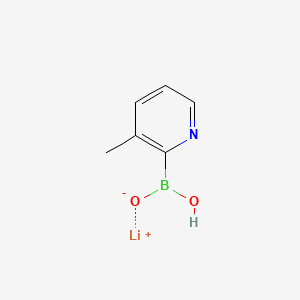
3-(2-Cyanophenyl)-5-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of cyanophenylboronic acid . Boronic acids are valuable building blocks in organic synthesis . They are often used as intermediates in the synthesis of more complex organic compounds .
Synthesis Analysis
While specific synthesis methods for “3-(2-Cyanophenyl)-5-fluorobenzoic acid” are not available, cyanophenyl derivatives have been synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates . This process involves the use of AlMe3 as a catalyst .Chemical Reactions Analysis
Cyanophenyl derivatives can undergo various chemical reactions. For instance, cyanoacetohydrazides can be used as precursors in reactions leading to the construction of heterocycles .Applications De Recherche Scientifique
Synthetic Intermediates
Compounds like 2-Fluoro-4-bromobiphenyl, which share structural similarities with 3-(2-Cyanophenyl)-5-fluorobenzoic acid, are key intermediates in the synthesis of various pharmaceuticals. These intermediates play a critical role in the development of non-steroidal anti-inflammatory and analgesic materials. The synthesis methods and applications of such compounds highlight the importance of fluoro and bromo substituted biphenyls in medicinal chemistry, suggesting that 3-(2-Cyanophenyl)-5-fluorobenzoic acid could also serve as a valuable precursor in the synthesis of bioactive molecules (Qiu, Gu, Zhang, & Xu, 2009).
Metal Complexation for Material Science
The study of metal(II) 2-fluorobenzoate complexes with various N-donor ligands contributes to our understanding of how these compounds interact with metals, leading to applications in materials science. The ability of these complexes to form monomeric, dimeric, ionic, and polymeric structures depending on the metal and co-ligands used underscores the potential of 3-(2-Cyanophenyl)-5-fluorobenzoic acid in forming novel coordination compounds with unique properties (Öztürkkan & Necefoğlu, 2022).
Environmental Monitoring and Remediation
Research into the occurrence, fate, and behavior of parabens in aquatic environments provides insights into the environmental impact of organic compounds. This research is crucial for developing strategies for monitoring and remediation of water sources contaminated with synthetic organic compounds, suggesting a potential area of application for 3-(2-Cyanophenyl)-5-fluorobenzoic acid in environmental science (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant and Pharmacological Applications
The pharmacological activities of compounds like gallic acid, which is known for its anti-inflammatory properties, underscore the importance of aromatic carboxylic acids in medicinal chemistry. The exploration of these compounds in treating inflammation-related diseases suggests that structurally related compounds, such as 3-(2-Cyanophenyl)-5-fluorobenzoic acid, may also possess significant pharmacological benefits (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, & Meng, 2020).
Mécanisme D'action
Target of Action
It’s worth noting that cyanophenylboronic acids, which share a similar structure, have been used as intermediates in the synthesis of various biologically active compounds . These compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Cyanophenylboronic acids have been employed in a rhodium-catalyzed [3+2] annulation with alkynes leading to substituted indenones . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the molecular structure of the targets.
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to possess various biological activities, affecting a wide range of biochemical pathways . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that the compound might have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
3-(2-cyanophenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-12-6-10(5-11(7-12)14(17)18)13-4-2-1-3-9(13)8-16/h1-7H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODBSTTVOCZOPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718362 |
Source


|
| Record name | 2'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyanophenyl)-5-fluorobenzoic acid | |
CAS RN |
1352317-82-8 |
Source


|
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-cyano-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352317-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578025.png)


![N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide](/img/structure/B578029.png)




![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)acetic acid](/img/structure/B578038.png)

![5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide](/img/structure/B578044.png)


![tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B578047.png)